3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced via a nucleophilic substitution reaction using allylthiol and a suitable leaving group on the triazole ring.
Attachment of the Dimethoxyethyl Group: The dimethoxyethyl group can be attached through an alkylation reaction using 2,2-dimethoxyethanol and a suitable electrophile.
Incorporation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group, potentially altering the compound’s electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or catalytic).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring or aromatic ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including infections and cancer.
Industry: It can be used in the development of agrochemicals, such as fungicides or herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microorganisms by targeting essential enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis by disrupting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(methylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.
3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(fluoromethyl)phenyl]-4H-1,2,4-triazole: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-oxazole: Similar structure but with an oxazole ring instead of a triazole ring.
Uniqueness
The uniqueness of 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-5-prop-2-enylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-4-8-25-15-21-20-13(10-14(23-2)24-3)22(15)12-7-5-6-11(9-12)16(17,18)19/h4-7,9,14H,1,8,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFKOIXWUMWJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.